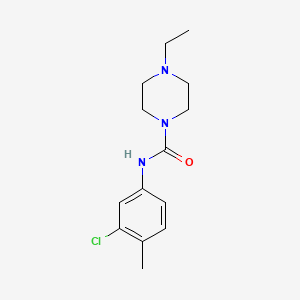![molecular formula C17H21N3O3S B4132318 3-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzenesulfonamide](/img/structure/B4132318.png)
3-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzenesulfonamide
Übersicht
Beschreibung
3-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzenesulfonamide, also known as MPB or MPB-PEA, is a chemical compound that has been of significant interest in scientific research due to its potential applications in medicine.
Wirkmechanismus
The mechanism of action of 3-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzenesulfonamide involves its ability to bind to specific targets in cells, including enzymes and receptors. 3-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzenesulfonamide has been shown to inhibit the activity of enzymes involved in cancer development, such as histone deacetylases and carbonic anhydrases. It has also been found to bind to receptors involved in inflammation, such as the toll-like receptor 4. Additionally, 3-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzenesulfonamide has been shown to activate the nuclear factor erythroid 2-related factor 2 pathway, which plays a role in protecting cells from oxidative stress.
Biochemical and Physiological Effects:
3-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzenesulfonamide has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, 3-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzenesulfonamide has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammation, 3-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzenesulfonamide has been shown to reduce the production of inflammatory cytokines, leading to a reduction in inflammation. In neurodegenerative diseases, 3-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzenesulfonamide has been found to protect neurons from oxidative stress and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
3-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzenesulfonamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to target specific enzymes and receptors. However, there are also limitations to using 3-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzenesulfonamide in lab experiments, such as its potential toxicity and the need for further research to determine optimal dosages.
Zukünftige Richtungen
There are several potential future directions for research on 3-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzenesulfonamide, including its use in combination with other drugs for cancer treatment, its potential as a therapeutic agent for neurodegenerative diseases, and its use in developing new anti-inflammatory drugs. Additionally, further research is needed to determine the optimal dosage and potential side effects of 3-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzenesulfonamide in humans.
Conclusion:
In conclusion, 3-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzenesulfonamide is a chemical compound that has been of significant interest in scientific research due to its potential applications in medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzenesulfonamide as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzenesulfonamide has been studied for its potential applications in treating various medical conditions, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzenesulfonamide has been shown to inhibit the growth of tumor cells by targeting specific enzymes and pathways involved in cancer development. In inflammation research, 3-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzenesulfonamide has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, 3-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzenesulfonamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Eigenschaften
IUPAC Name |
3-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-14-4-2-6-16(12-14)24(21,22)19-13-15-5-3-7-18-17(15)20-8-10-23-11-9-20/h2-7,12,19H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPKWQQYSGGCQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2=C(N=CC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-chloro-3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4132235.png)
![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide](/img/structure/B4132239.png)
![methyl 5-benzyl-2-[({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4132246.png)
![2-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4132267.png)
![2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4132272.png)


![methyl 2-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4132297.png)
![N-(2,3-dichlorophenyl)-N'-[1-(hydroxymethyl)propyl]ethanediamide](/img/structure/B4132303.png)
![N-(2,4-difluorophenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B4132305.png)
![4-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-1-piperazinecarbothioamide](/img/structure/B4132327.png)

![1-[(2-bromo-4-chlorophenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B4132342.png)
